molecular formula C22H29N3O4S B278238 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

Cat. No. B278238
M. Wt: 431.6 g/mol
InChI Key: OHXUYXLUVSYCFY-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as MP-10, is a novel synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MP-10 is a selective agonist of the μ-opioid receptor and has been shown to exhibit potent analgesic effects in preclinical studies.

Mechanism of Action

4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a selective agonist of the μ-opioid receptor and exerts its analgesic effects by activating this receptor. The μ-opioid receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the modulation of pain, reward, and mood. Activation of the μ-opioid receptor by 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals.
Biochemical and physiological effects:
4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to exhibit potent analgesic effects in various animal models of pain. In addition, 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to reduce opioid withdrawal symptoms and prevent the development of opioid tolerance in animal models of opioid addiction. 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been shown to exhibit antidepressant-like effects in animal models of depression. However, the exact biochemical and physiological effects of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is its potent analgesic effects, which make it a valuable tool for studying pain pathways and developing new pain medications. In addition, 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to reduce opioid withdrawal symptoms and prevent the development of opioid tolerance, which makes it a potential candidate for the treatment of opioid addiction. However, one of the limitations of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is its selectivity for the μ-opioid receptor, which may limit its therapeutic potential in certain diseases.

Future Directions

There are several future directions for the study of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One direction is to investigate the potential therapeutic applications of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in various diseases, including chronic pain, opioid addiction, and depression. Another direction is to explore the biochemical and physiological effects of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, including its effects on neurotransmitter release and pain pathways. Finally, future studies should focus on developing new analogs of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide with improved selectivity and potency for the μ-opioid receptor.

Synthesis Methods

The synthesis of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves the reaction of 2-[4-(methylsulfonyl)piperazin-1-yl]aniline with 4-(2-methylpropoxy)benzoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with benzoyl chloride to obtain the final product, 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. The synthesis of 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, opioid addiction, and depression. Preclinical studies have shown that 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide exhibits potent analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has also been shown to reduce opioid withdrawal symptoms and prevent the development of opioid tolerance in animal models of opioid addiction. In addition, 4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to exhibit antidepressant-like effects in animal models of depression.

properties

Product Name

4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H29N3O4S/c1-17(2)16-29-19-10-8-18(9-11-19)22(26)23-20-6-4-5-7-21(20)24-12-14-25(15-13-24)30(3,27)28/h4-11,17H,12-16H2,1-3H3,(H,23,26)

InChI Key

OHXUYXLUVSYCFY-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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